molecular formula C13H14N4O2 B12923447 N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide CAS No. 61581-41-7

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide

Cat. No.: B12923447
CAS No.: 61581-41-7
M. Wt: 258.28 g/mol
InChI Key: QGWWAXMMZNEOLN-UHFFFAOYSA-N
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Description

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pyrimidine ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Functional Group Introduction: The amino, hydroxyl, and methyl groups are introduced onto the pyrimidine ring through selective substitution reactions using reagents such as ammonia, hydroxylamine, and methyl iodide.

    Coupling with Benzamide: The final step involves coupling the functionalized pyrimidine ring with a benzamide derivative through an amide bond formation reaction, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function and affecting the metabolic pathway it is involved in.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide
  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide
  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

Uniqueness

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61581-41-7

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide

InChI

InChI=1S/C13H14N4O2/c1-7-4-3-5-9(6-7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19)

InChI Key

QGWWAXMMZNEOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NC(=C2O)C)N

Origin of Product

United States

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